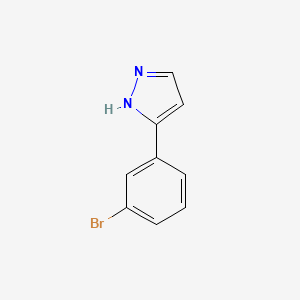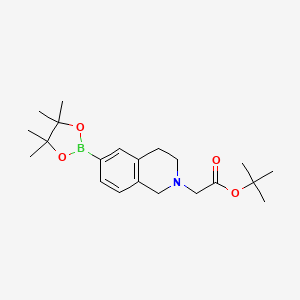
3,5-Dichloropyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloropyridine-2-carboximidamide is a chemical compound with the molecular formula C6H5Cl2N3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a carboximidamide group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloropyridine with cyanamide under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 3,5-Dichloropyridine-2-carboximidamide often involve large-scale chlorination processes followed by purification steps to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloropyridine-2-carboximidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives.
Applications De Recherche Scientifique
3,5-Dichloropyridine-2-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloropyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloropyridine: A closely related compound with similar chemical properties but lacking the carboximidamide group.
3,5-Dichloropyridine-2-carboxamide: Another related compound with an amide group instead of the carboximidamide group.
Propriétés
Numéro CAS |
950670-35-6 |
|---|---|
Formule moléculaire |
C6H5Cl2N3 |
Poids moléculaire |
190.03 |
Nom IUPAC |
3,5-dichloropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Cl2N3/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2H,(H3,9,10) |
Clé InChI |
WQPBUGUGBDOQFB-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=C1Cl)C(=N)N)Cl |
SMILES canonique |
C1=C(C=NC(=C1Cl)C(=N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3195983.png)



![6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile](/img/structure/B3196011.png)



![3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane](/img/structure/B3196045.png)


![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3196068.png)


